molecular formula C10H11NO2 B2733940 2-hydroxy-2,3-dihydro-1H-indene-2-carboxamide CAS No. 86344-75-4

2-hydroxy-2,3-dihydro-1H-indene-2-carboxamide

Cat. No. B2733940
CAS RN: 86344-75-4
M. Wt: 177.203
InChI Key: MYIZSGVUGGHXPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-hydroxy-2,3-dihydro-1H-indene-2-carboxamide” is an organic compound . It is a derivative of the indene group of compounds, which are hydrocarbons that consist of a benzene ring fused with a cyclopentene ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-amino-2,3-dihydro-1H-indene-5-carboxamides were designed and synthesized as new selective discoidin domain receptor 1 (DDR1) inhibitors . Another study described the successful synthesis of halo-aryl and heterocyclic labelled 2,3-dihydro-1H-inden-1-one derivatives .


Molecular Structure Analysis

The molecular structure of “2-hydroxy-2,3-dihydro-1H-indene-2-carboxamide” can be inferred from its name. It contains an indene core, which is a fused ring structure consisting of a benzene ring and a cyclopentene ring . The “2-hydroxy” and “2-carboxamide” groups are attached to the second carbon of the cyclopentene ring.

Scientific Research Applications

Acid-Catalyzed Ring Opening and Formation of Dibenzoxanthenes

One study delves into the acid-catalyzed ring-opening reactions of 2-(2-hydroxynaphthalene-1-yl)-pyrrolidine-1-carboxamides. When exposed to trifluoroacetic acid and 2-naphthol, these compounds undergo ring opening, leading to the creation of new substituted dibenzoxanthenes. This process illustrates the potential of 2-hydroxy-2,3-dihydro-1H-indene-2-carboxamide derivatives in the synthesis of complex molecular structures, which could have applications in materials science or as intermediates in organic synthesis (Gazizov et al., 2015).

Corrosion Inhibition for Mild Steel

In another application, derivatives of 2-hydroxy-2,3-dihydro-1H-indene-2-carboxamide were investigated for their anti-corrosive properties on mild steel in hydrochloric acid solutions. The study showcased these compounds as effective corrosion inhibitors, with efficiency increasing alongside inhibitor concentration. This research highlights the compound's utility in industrial applications, particularly in extending the lifespan of metal structures and components (Saady et al., 2018).

Adsorption Properties for Water Treatment

Research on the polyaminocarboxylated modified hydrochar (ACHC) synthesized to introduce amino, hydroxyl, and carboxylate groups for water treatment applications also reveals significant relevance. The modified hydrochar demonstrated exceptional adsorption capacities for both Cu(II) ions and methylene blue from water, showcasing the potential of incorporating 2-hydroxy-2,3-dihydro-1H-indene-2-carboxamide derivatives in environmental remediation efforts (Li et al., 2019).

Bio-based Production of Monomers and Polymers

Furthermore, the bio-based production of monomers and polymers using metabolically engineered microorganisms presents a sustainable approach to materials science. Derivatives of 2-hydroxy-2,3-dihydro-1H-indene-2-carboxamide could potentially serve as precursors in the synthesis of polyamides and other polymers, contributing to the development of eco-friendly materials (Chung et al., 2015).

properties

IUPAC Name

2-hydroxy-1,3-dihydroindene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c11-9(12)10(13)5-7-3-1-2-4-8(7)6-10/h1-4,13H,5-6H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIZSGVUGGHXPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC1(C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-2,3-dihydro-1H-indene-2-carboxamide

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